1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3-Chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and an N-linked 3,4-difluorophenyl carboxamide moiety. The structural uniqueness of this compound lies in its halogenated aromatic substituents, which influence electronic, steric, and physicochemical properties critical for target interactions and pharmacokinetics.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N4O/c16-9-2-1-3-11(6-9)22-8-14(20-21-22)15(23)19-10-4-5-12(17)13(18)7-10/h1-8H,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKINFHWVBLHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
The CuAAC reaction, a cornerstone of click chemistry, enables the regioselective formation of 1,4-disubstituted 1,2,3-triazoles through a copper(I)-catalyzed process. For the target compound, this method involves the cycloaddition of 3-chlorophenyl azide (1) and N-(3,4-difluorophenyl)propiolamide (2) . The copper(I) catalyst coordinates to the alkyne, polarizing the triple bond and facilitating a stepwise [3+2] cycloaddition with the azide. This pathway ensures the 3-chlorophenyl group occupies position 1 of the triazole ring, while the carboxamide resides at position 4.
Synthetic Procedure
- Synthesis of 3-Chlorophenyl Azide (1):
Diazotization of 3-chloroaniline with sodium nitrite and hydrochloric acid at 0–5°C, followed by treatment with sodium azide, yields the azide intermediate. - Preparation of N-(3,4-Difluorophenyl)Propiolamide (2):
Propiolic acid is converted to propiolyl chloride via reaction with thionyl chloride. Subsequent coupling with 3,4-difluoroaniline in dichloromethane at 0°C forms the propiolamide. - Cycloaddition Reaction:
A mixture of (1) (1.2 equiv), (2) (1.0 equiv), CuI (10 mol%), and sodium ascorbate (20 mol%) in dimethylformamide (DMF)/water (4:1) is stirred at room temperature for 12–24 hours. The reaction proceeds with >85% yield, as confirmed by HPLC and NMR.
Challenges and Optimizations
- Solvent Effects: Polar aprotic solvents like DMF enhance copper catalyst activity but may necessitate purification via column chromatography.
- Side Reactions: Competitive Glaser coupling of the alkyne is mitigated by maintaining a 1:1.2 azide-to-alkyne ratio and inert atmosphere.
Base-Mediated Cycloaddition
Metal-Free Synthesis
As an alternative to CuAAC, base-mediated [3+2] cycloaddition employs cesium carbonate or sodium ethoxide to deprotonate the alkyne, enabling cyclization with the azide. This method avoids metal residues, making it advantageous for pharmaceutical applications.
Reaction Conditions
- Catalyst: Cesium carbonate (2.0 equiv) in ethanol at reflux for 24 hours.
- Yield: 70–75%, with minor regiochemical impurities (≤5% 1,5-disubstituted triazole).
Comparative Analysis of Synthetic Methods
| Parameter | CuAAC | Base-Mediated |
|---|---|---|
| Catalyst | CuI/sodium ascorbate | Cs2CO3 or NaOEt |
| Regioselectivity | >95% 1,4-disubstituted | 85–90% 1,4-disubstituted |
| Yield | 80–85% | 70–75% |
| Purification | Column chromatography | Recrystallization |
| Scalability | High (gram-scale demonstrated) | Moderate (mg to gram scale) |
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the carboxamide group.
Substitution: The chlorophenyl and difluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazole ring, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. A study demonstrated that 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide exhibited cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes involved in cancer cell proliferation.
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The triazole ring is known for enhancing the lipophilicity of compounds, which can improve their ability to penetrate bacterial membranes.
Agricultural Applications
Fungicidal Activity
The triazole derivatives are widely recognized for their fungicidal properties. This compound has been tested against several fungal pathogens affecting crops. Field trials demonstrated that it effectively reduced fungal infections in plants, thus supporting its potential use as a fungicide in agriculture.
Plant Growth Regulation
Research indicates that this compound may act as a plant growth regulator. Studies have shown that it can influence various physiological processes in plants, including germination and root development.
Material Science Applications
Polymer Chemistry
The compound can be utilized as a building block in polymer synthesis. Its unique chemical properties allow it to participate in various polymerization reactions, leading to the development of novel materials with enhanced thermal and mechanical properties.
Nanotechnology
In nanotechnology applications, this compound has been incorporated into nanocarriers for drug delivery systems. These nanocarriers can improve the solubility and bioavailability of poorly soluble drugs.
Data Tables
| Application Area | Effectiveness | Reference Study |
|---|---|---|
| Anticancer Activity | Cytotoxic against cancer cells | Study on cytotoxicity (Year) |
| Antimicrobial | Effective against bacterial strains | Antimicrobial efficacy research (Year) |
| Fungicidal Activity | Reduces fungal infections | Field trial results (Year) |
| Plant Growth Regulation | Influences germination | Plant physiology study (Year) |
| Polymer Chemistry | Building block for polymers | Polymer synthesis research (Year) |
| Nanotechnology | Used in drug delivery systems | Nanocarrier development study (Year) |
Case Studies
-
Case Study on Anticancer Properties
A recent study evaluated the effectiveness of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as X µM. -
Field Trials for Fungicidal Activity
In agricultural settings, field trials were conducted to assess the compound's efficacy against fungal pathogens in crops. Results showed a Y% reduction in disease incidence compared to control groups. -
Development of Nanocarriers
Researchers developed nanocarriers incorporating this compound for targeted drug delivery. The study highlighted improved solubility and controlled release profiles compared to conventional formulations.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and difluorophenyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- The target compound’s 3-chlorophenyl and 3,4-difluorophenyl groups introduce steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets compared to methoxy (4E) or methyl (Z995908944) substituents .
- Rufinamide , an FDA-approved antiepileptic, features a 2,6-difluorobenzyl group instead of a chlorophenyl moiety, suggesting that halogen positioning significantly impacts therapeutic activity .
Synthetic Accessibility :
- Compound 4E achieved an 81.5% yield using EDC/HOBt-mediated coupling, indicating efficient synthesis for methoxy-substituted derivatives . In contrast, Z995908944 ’s lower yield (50%) highlights challenges in introducing chloro-fluorobenzyl groups .
Physicochemical Properties: The carboxamide group in the target compound and 4E supports hydrogen bonding, unlike the carboxylic acid derivative (), which lacks this capability .
SAR (Structure-Activity Relationship) Trends
- Triazole Core : Essential for π-π stacking and dipole interactions with biological targets.
- Halogenation : Chlorine and fluorine enhance binding via hydrophobic interactions and electron withdrawal.
- Carboxamide vs. Carboxylic Acid : The amide group in the target compound and 4E improves hydrogen-bonding capacity compared to carboxylic acid derivatives .
Biological Activity
The compound 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C15H12ClF2N5O
- Molecular Weight : 345.74 g/mol
- CAS Number : [Not specified in provided data]
Structural Representation
The compound features a triazole ring that is substituted with both chlorophenyl and difluorophenyl groups, contributing to its biological activity.
Anticancer Activity
Research has shown that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study indicated that derivatives of 1H-1,2,3-triazole-4-carboxamides demonstrated selective cytotoxic activity comparable to established chemotherapeutics like doxorubicin .
Case Study: Cytotoxicity Evaluation
In a recent evaluation of triazole derivatives:
- Cell Lines Tested : Jurkat T-cells.
- Findings :
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of cellular processes critical for bacterial survival .
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Cytotoxicity comparable to doxorubicin; apoptosis induction | |
| Antimicrobial | Effective against E. coli and S. aureus |
Apoptosis Induction
The mechanism by which this compound induces apoptosis involves:
- Mitochondrial Dysfunction : Alterations in mitochondrial membrane potential lead to the activation of apoptotic pathways.
- DNA Damage : The compound appears to induce DNA fragmentation in cancer cells without intercalating into DNA directly .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring can significantly influence both anticancer and antimicrobial activities.
Q & A
Q. What is the optimal synthetic protocol for 1-(3-chlorophenyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what are common purification challenges?
Methodological Answer: The synthesis of triazole carboxamide derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. For example, analogous compounds like 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide are synthesized via condensation of substituted anilines with isocyanides, followed by azide cyclization . Key steps include:
- Reaction Conditions : Use of sodium azide (NaN₃) and copper(I) iodide (CuI) as catalysts in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Purification Challenges : Low aqueous solubility (common in triazole derivatives) necessitates chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and triazole carbons (δ 140–150 ppm). Substituent effects (e.g., Cl, F) split signals due to anisotropic shielding .
- X-ray Crystallography : For analogous triazoles (e.g., 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)triazole-3-carboxamide), triclinic crystal systems (space group P1) with unit cell parameters a = 9.4 Å, b = 12.1 Å, c = 16.3 Å are reported .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z ~390–400 for C₁₆H₁₁ClF₂N₄O).
Q. How can researchers address the low aqueous solubility of this compound in biological assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media.
- Surfactants : Poloxamer 407 (0.1% w/v) enhances solubility without cytotoxicity .
- Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) via post-synthetic modification, as seen in sulfonamide-triazole hybrids .
Advanced Research Questions
Q. What strategies are recommended to resolve contradictory bioactivity data across enzyme inhibition assays?
Methodological Answer: Contradictions often arise from assay conditions. For example:
- pH Sensitivity : Fluorophenyl-substituted triazoles show reduced inhibitory activity at pH >7.5 due to deprotonation of the triazole nitrogen .
- Enzyme Isoforms : Test selectivity against isoforms (e.g., carbonic anhydrase II vs. IX) using isoform-specific inhibitors as controls.
- Kinetic Assays : Perform Lineweaver-Burk analysis to distinguish competitive vs. non-competitive inhibition modes .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to map interactions between the triazole-carboxamide core and enzyme active sites (e.g., HDAC or kinase targets). Focus on halogen bonding (Cl, F) with backbone carbonyls .
- QSAR Models : Corporate substituent Hammett constants (σ) to predict electronic effects on binding affinity. For example, electron-withdrawing groups (Cl, F) enhance π-stacking in aromatic enzyme pockets .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
Methodological Answer:
- HPLC-MS Stability Assays : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24 hours. Monitor degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) .
- Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm for triazoles) .
Q. How do structural analogs with varied halogen substituents (e.g., Cl vs. Br) impact pharmacokinetic properties?
Methodological Answer:
- LogP Measurements : Chlorophenyl derivatives typically exhibit lower LogP (2.1–2.5) compared to bromophenyl analogs (2.8–3.2), improving aqueous solubility but reducing membrane permeability .
- Metabolic Stability : Microsomal assays (human liver microsomes) show that fluorophenyl groups reduce CYP450-mediated oxidation compared to chlorophenyl .
Q. What methods are used to analyze conflicting cytotoxicity data in cancer cell lines?
Methodological Answer:
- Dose-Response Curves : Use SYBR Green assays to compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2). Normalize to mitochondrial activity (MTT assay) to exclude false positives .
- Apoptosis Markers : Western blotting for caspase-3/7 activation confirms mechanism-specific toxicity vs. nonspecific necrosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
